
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
概要
説明
HKI-357は、上皮成長因子受容体(EGFR)とヒト上皮成長因子受容体2(ERBB2)の強力な不可逆的二重阻害剤です。 これらの受容体の自己リン酸化を抑制する能力により、主にがん研究に使用されています。これらの受容体は、さまざまな種類のがん細胞で過剰発現することがよくあります .
合成方法
合成経路と反応条件
HKI-357の合成は、キノリンコアの合成から始まる複数の手順を伴います。重要な手順には以下が含まれます。
キノリンコアの形成: これは通常、アニリン誘導体とアルデヒドを含む一連の縮合反応によって達成されます。
官能基の導入: シアノ基、エトキシ基、ジメチルアミノ基などのさまざまな官能基は、求核置換反応やその他の反応によって導入されます。
最終カップリング: 最後のステップは、パラジウム触媒クロスカップリング反応によってキノリンコアを置換されたフェニル基とカップリングすることです.
工業生産方法
HKI-357の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、有害な試薬や溶媒の使用を最小限に抑えながら、収率と純度を最大化するために反応条件を最適化します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HKI-357 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This is typically achieved through a series of condensation reactions involving aniline derivatives and aldehydes.
Introduction of functional groups: Various functional groups, such as cyano, ethoxy, and dimethylamino groups, are introduced through nucleophilic substitution and other reactions.
Final coupling: The final step involves coupling the quinoline core with a substituted phenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of HKI-357 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反応の分析
反応の種類
HKI-357は、次のようないくつかの種類の化学反応を起こします。
酸化: HKI-357は、酸化されてさまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、キノリンコアの官能基を変更することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物には、さまざまな置換されたキノリン誘導体があり、これらは特定の研究用途のためにさらに修飾することができます .
科学研究への応用
HKI-357は、科学研究、特に次の分野で広く使用されています。
化学: チロシンキナーゼの阻害を研究するためのモデル化合物として役立ちます。
生物学: HKI-357は、細胞シグナル伝達とがんの進行におけるEGFRとERBB2の役割を調査するために使用されます。
医学: EGFRとERBB2を過剰発現するがんの治療のための潜在的な治療薬として研究されています。
科学的研究の応用
Anticancer Activity
Research has indicated that compounds similar to (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide exhibit significant anticancer properties. The quinoline moiety is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have shown that derivatives of quinoline can target multiple pathways involved in cancer progression, making them promising candidates for further development as anticancer agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to possess antibacterial and antifungal properties, which could be explored in the development of new antimicrobial agents. Research focusing on the synthesis and evaluation of similar compounds has demonstrated effectiveness against a range of pathogens, indicating that further studies on this compound could yield valuable insights into its antimicrobial efficacy.
Enzyme Inhibition
Quinoline-based compounds are often studied for their ability to inhibit specific enzymes involved in disease processes. For instance, they may act as inhibitors of kinases or other enzymes related to cancer and inflammatory diseases. Investigating the enzyme inhibition profile of this compound could reveal its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.
Case Study 1: Anticancer Activity
A study conducted on a series of quinoline derivatives demonstrated their effectiveness against human breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing and testing various quinoline derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting the potential of this compound class in developing new antimicrobial therapies.
作用機序
HKI-357は、EGFRとERBB2のATP結合部位に不可逆的に結合することによって効果を発揮します。この結合は、これらの受容体の自己リン酸化を阻止し、AKT経路やMAPK経路などの下流のシグナル伝達経路を阻害します。 この阻害は、がん細胞の細胞増殖の抑制とアポトーシスの増加につながります .
類似化合物の比較
類似化合物
アファチニブ: EGFRとERBB2の別の不可逆的阻害剤であり、非小細胞肺がんの治療に使用されます.
エルロチニブ: EGFRの可逆的阻害剤であり、非小細胞肺がんと膵臓がんの治療に使用されます.
ゲフィチニブ: EGFRの可逆的阻害剤であり、非小細胞肺がんの治療に使用されます.
HKI-357の独自性
HKI-357は、EGFRとERBB2の両方を不可逆的に阻害するという点で独自であり、特定の種類のがんでは、可逆的阻害剤よりも効果的です。 ゲフィチニブなどの他のチロシンキナーゼ阻害剤に対する耐性を克服する能力は、治療薬としての可能性をさらに強調しています .
類似化合物との比較
Similar Compounds
Afatinib: Another irreversible inhibitor of EGFR and ERBB2, used in the treatment of non-small cell lung cancer.
Erlotinib: A reversible inhibitor of EGFR, used in the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: A reversible inhibitor of EGFR, used in the treatment of non-small cell lung cancer.
Uniqueness of HKI-357
HKI-357 is unique due to its irreversible inhibition of both EGFR and ERBB2, making it more effective in certain cancer types compared to reversible inhibitors. Its ability to overcome resistance to other tyrosine kinase inhibitors, such as gefitinib, further highlights its potential as a therapeutic agent .
生物活性
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as compound 848133-17-5, is a synthetic organic compound with potential therapeutic applications, particularly in oncology. This compound is characterized by its complex structure, which includes a quinoline core and various functional groups that contribute to its biological activity.
The molecular formula for this compound is C31H29ClFN5O3, with a molecular weight of 574.05 g/mol. It is important to note the specific structural features that may influence its biological interactions, including:
- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and metabolic stability of the compound.
- Dimethylamino Group : This moiety may play a role in receptor binding and activity modulation.
Research indicates that compounds similar to this compound act primarily as tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth and survival.
- Inhibition of EGFR : The compound is believed to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking this receptor, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells.
- Impact on Tumor Growth : In vitro studies have shown significant anti-proliferative effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Experimental Findings
A study involving related compounds demonstrated that modifications to the quinoline structure can lead to enhanced potency against specific cancer cell lines. For instance:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Transtinib | H1975 (EGFR L858R/T790M) | 34 |
Transtinib | A431 (WT EGFR) | 62 |
These findings suggest that structural variations can significantly influence the efficacy of similar compounds against resistant cancer types .
Case Studies
- Anti-Cancer Activity : A series of synthesized compounds were evaluated for their anti-cancer properties in xenograft models. The results indicated that compounds with similar structures to this compound exhibited reduced tumor sizes over extended periods .
- Binding Affinity Studies : Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of EGFR. The results showed favorable interactions with key residues, enhancing our understanding of how modifications impact binding affinity and specificity .
特性
IUPAC Name |
(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERXPXBELDBEPZ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233873 | |
Record name | HKI 357 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848133-17-5 | |
Record name | HKI 357 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HKI-357 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HKI 357 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HKI-357 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) in cancer cells harboring EGFR mutations?
A1: this compound (HKI-357) acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. This means it forms a covalent bond with the receptor, permanently blocking its activity. EGFR is often overactive in various cancers, driving tumor growth and progression. By irreversibly inhibiting EGFR, this compound (HKI-357) aims to halt or slow down this process.
Q2: The provided research mentions that this compound (HKI-357) shows promise in treating cancers with specific EGFR mutations. What types of mutations are these, and why are they significant?
A2: The research highlights this compound (HKI-357)'s potential in cancers with EGFR mutations that lead to resistance against other EGFR inhibitors, specifically gefitinib and erlotinib []. These mutations often occur during the course of treatment, allowing the cancer to continue growing despite the presence of these drugs. The emergence of resistance is a significant challenge in cancer treatment, and compounds like this compound (HKI-357) offer a potential way to overcome this obstacle.
Q3: What are the potential advantages of using an irreversible EGFR inhibitor like this compound (HKI-357) compared to reversible inhibitors?
A3: Irreversible inhibitors like this compound (HKI-357) offer potential advantages in specific scenarios. Their prolonged binding to EGFR can provide sustained target inhibition even after the drug is cleared from the bloodstream [, ]. This prolonged effect might be particularly beneficial in combating cancers that develop resistance to reversible inhibitors, as highlighted in the research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。